1-methyl-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 2-position and a methyl group at the 1-position, making it a unique and versatile molecule in various chemical and biological applications.
Mechanism of Action
Target of Action
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is a compound that has been studied for its potential biological activities It is known that imidazole derivatives, which include this compound, have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole derivatives are known to exhibit both acidic and basic properties due to their amphoteric nature . This allows them to interact with various biological targets through different mechanisms, such as electrophilic and nucleophilic attacks .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The amphoteric nature of imidazole derivatives, including this compound, suggests that their action may be influenced by the ph of their environment .
Biochemical Analysis
Biochemical Properties
1-methyl-1H-benzo[d]imidazole-2-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound can act as an inhibitor or activator of these enzymes, depending on its concentration and the specific isoform of cytochrome P450 involved . Additionally, this compound has been shown to bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can modulate the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Additionally, this compound can activate or repress gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species . Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in gene expression, metabolic processes, and cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival . At high doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific concentration ranges . These findings highlight the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. These interactions can lead to changes in metabolite levels and overall cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with 5-bromo-4-hydroxy-3-methoxybenzaldehyde in the presence of sodium dithionite in dimethyl sulfoxide (DMSO), followed by base hydrolysis . Another method includes the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives.
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the development of dyes, pigments, and catalysts for various industrial processes.
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-carboxylic acid: Lacks the methyl group at the 1-position.
2-Methyl-1H-benzo[d]imidazole: Has a methyl group at the 2-position instead of the carboxylic acid group.
1H-benzo[d]imidazole-5-carboxylic acid: Features a carboxylic acid group at the 5-position.
Uniqueness: 1-Methyl-1H-benzo[d]imidazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its versatility in various applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
1-methylbenzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-11-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHVGKXAIOVFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390250 | |
Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20572-01-4 | |
Record name | 1-Methyl-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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